molecular formula C7H13Br B2586977 1-(Bromomethyl)-1-methylcyclopentane CAS No. 1461714-15-7

1-(Bromomethyl)-1-methylcyclopentane

Cat. No.: B2586977
CAS No.: 1461714-15-7
M. Wt: 177.085
InChI Key: IGVNUARUDLGQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Bromomethyl)-1-methylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a bromomethyl and a methyl group at the same carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-1-methylcyclopentane can be synthesized through the bromination of 1-methylcyclopentane. The reaction typically involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an inert solvent like carbon tetrachloride (CCl₄) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-1-methylcyclopentane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The bromomethyl group can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Major Products:

    Substitution: 1-(Hydroxymethyl)-1-methylcyclopentane.

    Elimination: 1-Methylcyclopentene.

    Oxidation: 1-(Carboxymethyl)-1-methylcyclopentane.

Scientific Research Applications

1-(Bromomethyl)-1-methylcyclopentane is utilized in various scientific research applications, including:

Comparison with Similar Compounds

    1-Bromomethylcyclopentane: Lacks the additional methyl group, leading to different reactivity and properties.

    1-(Chloromethyl)-1-methylcyclopentane: Similar structure but with a chlorine atom instead of bromine, resulting in different chemical behavior.

    1-(Bromomethyl)-1-ethylcyclopentane: Contains an ethyl group instead of a methyl group, affecting its steric and electronic properties.

Uniqueness: 1-(Bromomethyl)-1-methylcyclopentane is unique due to the presence of both a bromomethyl and a methyl group on the same carbon atom, which influences its reactivity and makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

1-(bromomethyl)-1-methylcyclopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13Br/c1-7(6-8)4-2-3-5-7/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVNUARUDLGQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.